molecular formula C15H13I2NO4 B1664108 3,5-Diiodo-L-thyronine CAS No. 1041-01-6

3,5-Diiodo-L-thyronine

Cat. No.: B1664108
CAS No.: 1041-01-6
M. Wt: 525.08 g/mol
InChI Key: ZHSOTLOTTDYIIK-ZDUSSCGKSA-N
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Description

Diiodothyronine, specifically 3,5-diiodothyronine, is a biologically active iodothyronine and a metabolite of thyroid hormones. It is known for its significant role in energy metabolism and has been studied for its potential therapeutic effects. This compound is characterized by the presence of two iodine atoms at positions 3 and 5 of its inner ring .

Scientific Research Applications

Diiodothyronine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,5-T2 is the mitochondria . It also interacts with thyroid hormone receptors (THRs), although several lines of evidence suggest that 3,5-T2 mainly acts through THR-independent ways .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It also acts as an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 affects several biochemical pathways. It increases the activity of individual respiratory complex I, IV, and V . It also impacts mitochondrial function and oxidative stress . By acting on these targets and pathways, 3,5-T2 can mediate critical events both in development and in adult organisms .

Pharmacokinetics

In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous t2 in humans . Further analyses on larger cohorts are needed to determine whether 3,5-T2 is a potent additional modulator of energy metabolism .

Result of Action

The administration of 3,5-T2 results in a variety of molecular and cellular effects. It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides . It also reduces circulating total and LDL cholesterol as well as the liver level of apoB and circulating levels of both apoB48 and apoB100 .

Action Environment

The action of 3,5-T2 can be influenced by environmental factors such as diet. For instance, it has been hypothesized that 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . .

Safety and Hazards

When handling 3,5-Diiodo-L-thyronine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Further analyses on larger cohorts are needed to determine whether 3,5-Diiodo-L-thyronine is a potent additional modulator of energy metabolism . The detailed cellular and molecular mechanisms through which this compound elicits a multiplicity of actions remain unknown .

Biochemical Analysis

Biochemical Properties

3,5-Diiodo-L-thyronine stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects on metabolic activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that it mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Exogenously administered this compound has been shown to have significant metabolic activities .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

Current evidence suggests that mitochondria may be a major target of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the iodination of 3,5-diiodotyrosine, which is then coupled with other intermediates to form diiodothyronine. The reaction conditions often require the presence of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production of diiodothyronine involves large-scale iodination processes, often utilizing advanced techniques to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Diiodothyronine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Iodine, bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .

Comparison with Similar Compounds

Uniqueness: Diiodothyronine is unique due to its specific iodine positioning, which confers distinct metabolic effects compared to other iodothyronines. Its ability to modulate energy expenditure and lipid metabolism without significantly affecting heart rate and muscle function makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016529
Record name 3,5-Diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-01-6
Record name Diiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodothyronine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diiodothyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIIODOTHYRONINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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